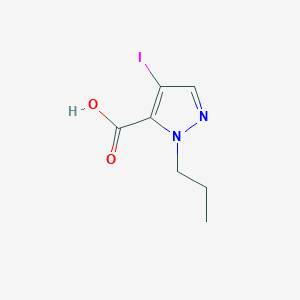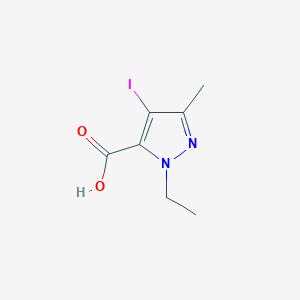
1-乙基-4-碘-3-甲基-1H-吡唑-5-羧酸
描述
“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a reagent used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is represented by the SMILES stringCCn1nc(C)cc1C(O)=O . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 . Physical And Chemical Properties Analysis
“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a solid with a melting point of132-145 °C . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 .
科学研究应用
配位聚合物
研究已证明吡唑羧酸衍生物在构建与金属的配位聚合物中的效用。Cheng 等人(2017 年)使用 3-甲基-1H-吡唑-4-羧酸乙酯制备了半刚性的双(3-甲基-1H-吡唑-4-羧酸)烷烃配体,然后用它们组装了具有 Zn(II) 和 Cd(II) 离子的手性和非手性配位聚合物。这些聚合物表现出独特的结构性质,包括氢键手性网络和发光性质,突出了吡唑羧酸衍生物在材料科学和配位化学中的多功能性 (Cheng 等人,2017 年)。
有机合成方法
吡唑羧酸衍生物在缩合吡唑和相关杂环化合物的合成中至关重要。Arbačiauskienė 等人(2011 年)使用 3-和 5-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯作为交叉偶联反应中的前体来合成缩合吡唑,证明了这些化合物作为有机合成中构建模块的多功能性 (Arbačiauskienė 等人,2011 年)。
生物活性研究
虽然现有文献中未明确提及“1-乙基-4-碘-3-甲基-1H-吡唑-5-羧酸”的直接生物活性,但已探索了吡唑-4-羧酸衍生物的潜在生物活性。例如,Yue 等人(2010 年)由吡唑羧酸合成了酰胺并评估了它们的生长素活性,表明这些衍生物在农业应用中的潜力 (Yue 等人,2010 年)。
安全和危害
“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It may cause respiratory irritation and serious eye irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
作用机制
Target of Action
A similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
It’s worth noting that the compound is used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives, which are known to inhibit staphylococcus aureus biofilm formation
Biochemical Pathways
Given its potential role in inhibiting biofilm formation, it may affect pathways related to bacterial growth and colonization .
Result of Action
Its use in the synthesis of antivirulence agents suggests that it may contribute to the inhibition of bacterial biofilm formation , potentially leading to decreased bacterial virulence and increased susceptibility to antibiotics.
生化分析
Biochemical Properties
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction is significant because it can influence the enzyme’s activity and, consequently, the levels of D-amino acids in the body. The compound’s iodine atom may also facilitate binding interactions with other biomolecules, potentially affecting their function and stability .
Cellular Effects
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with D-amino acid oxidase can lead to changes in the levels of D-amino acids, which are important for cell signaling and neurotransmission. Additionally, the compound may impact gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid involves its binding interactions with biomolecules. The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This can result in changes in the enzyme’s conformation and activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling without causing significant toxicity. At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biochemical effect, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is involved in specific metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as D-amino acid oxidase, influencing the metabolic flux and levels of metabolites. These interactions can affect the overall metabolic balance in cells and tissues, leading to changes in metabolic pathways and the production of metabolic intermediates .
Transport and Distribution
The transport and distribution of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by its interactions with transporters and binding proteins, affecting its overall bioavailability and efficacy .
Subcellular Localization
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, as it may interact with specific biomolecules in different cellular environments. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
属性
IUPAC Name |
2-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVZEKFFSHYNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





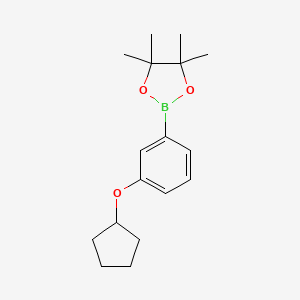

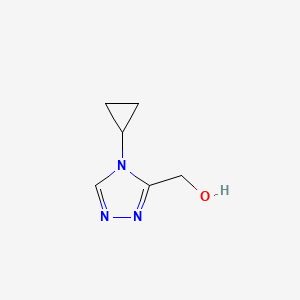
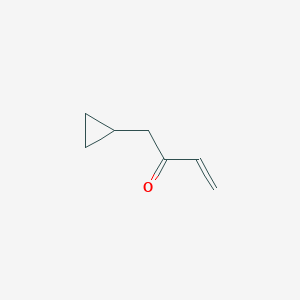

![2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol](/img/structure/B3377818.png)



